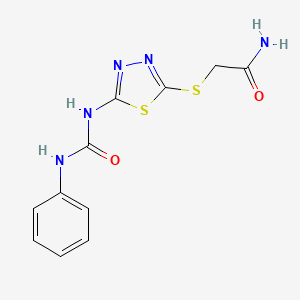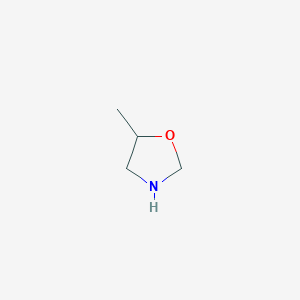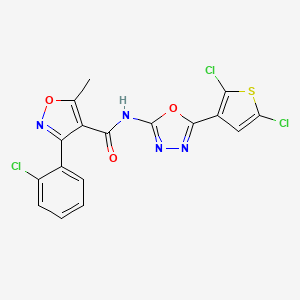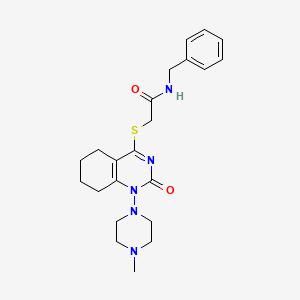![molecular formula C14H16N4O2S B2705674 2-(2-(3,4-Dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine CAS No. 894038-82-5](/img/structure/B2705674.png)
2-(2-(3,4-Dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3,4-Dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine is a complex organic compound that features a thiazole ring fused with a triazole ring, and a phenyl group substituted with two methoxy groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4-Dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine typically involves the formation of the thiazole and triazole rings followed by their fusion The process begins with the preparation of 3,4-dimethoxyphenylthiazole, which is then reacted with appropriate reagents to form the triazole ring
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(3,4-Dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Applications De Recherche Scientifique
2-(2-(3,4-Dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 2-(2-(3,4-Dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazole and triazole derivatives, such as:
- 2-(2-(3,4-Dimethoxyphenyl)thiazole-4-yl)ethanamine
- 2-(2-(3,4-Dimethoxyphenyl)triazole-4-yl)ethanamine
- 2-(2-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-4-yl)ethanamine
Uniqueness
What sets 2-(2-(3,4-Dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine apart is its unique combination of a thiazole and triazole ring fused together, along with the presence of the dimethoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-19-11-4-3-9(7-12(11)20-2)13-16-14-18(17-13)10(5-6-15)8-21-14/h3-4,7-8H,5-6,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFZFAYVDSHFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCN)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2705592.png)

![2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2705595.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2705596.png)


![N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine](/img/structure/B2705599.png)




![N-(3,4-dichlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2705610.png)


